molecular formula C22H21F4N5O3 B8192656 (R)-Pirtobrutinib

(R)-Pirtobrutinib

货号 B8192656
分子量: 479.4 g/mol
InChI 键: FWZAWAUZXYCBKZ-LLVKDONJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Pirtobrutinib is a useful research compound. Its molecular formula is C22H21F4N5O3 and its molecular weight is 479.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Pirtobrutinib suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Pirtobrutinib including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

  1. 复发或难治性套细胞淋巴瘤和其他非霍奇金淋巴瘤的治疗: Pirtobrutinib 已显示出治疗复发或难治性套细胞淋巴瘤和其他非霍奇金淋巴瘤的潜力。它是一种高选择性、非共价布鲁顿酪氨酸激酶 (BTK) 抑制剂,具有低纳摩尔效力 (Cohen 等,2021)

  2. B 细胞驱动癌症的治疗: Pirtobrutinib 已证明具有更高的选择性和治疗 B 细胞驱动癌症的潜力,并具有更好的精确性和耐受性。它有效的、高度选择性的、非共价 BTK 抑制是其关键特征 (Gómez 等,2023)

  3. 克服耐药性: Pirtobrutinib 在抑制细胞增殖方面比依鲁替尼更有效,并诱导比依鲁替尼/ venetoclax 更高的细胞凋亡水平,尤其是在对依鲁替尼/ venetoclax 耐药的细胞系中 (Liu 等,2021)

  4. 针对 MYD88 突变 WM 和 ABC DLBCL 淋巴瘤细胞的活性: Pirtobrutinib 对这些特定的淋巴瘤细胞表现出高度选择性的抗增殖活性,尤其是那些表达 BTK Cys481 突变且对依鲁替尼耐药的细胞 (Munshi 等,2021)

  5. 慢性淋巴细胞白血病/小淋巴细胞淋巴瘤的联合疗法: 研究表明,固定疗程的 pirtobrutinib 与 venetoclax 和 rituximab 联合使用可能会导致这些患者更深的缓解和更长的疾病控制 (Wierda 等,2021)

  6. 联合疗法的安全性和有效性: Pirtobrutinib 与 venetoclax ± rituximab 联合使用在复发/难治性慢性淋巴细胞白血病患者中显示出安全性和有效性 (Roeker 等,2022)

  7. 套细胞淋巴瘤的疗效: Pirtobrutinib 在先前治疗过的套细胞淋巴瘤中的总缓解率为 52% (Eyre 等,2022)

  8. 治疗里氏转化中的潜力: Pirtobrutinib 在预后极差的既往治疗患者中显示出有希望的疗效,包括那些接受过先前的化学免疫治疗和共价 BTK 抑制剂的患者 (Frustaci 等,2021)

  9. 套细胞淋巴瘤的 III 期研究: 一项 III 期研究 (BRUIN MCL-321) 正在评估 pirtobrutinib 与研究者选择的 BTK 抑制剂在 BTK 抑制剂初治套细胞淋巴瘤中的疗效 (Eyre 等,2022)

  10. 既往治疗的 CLL/SLL 中的疗效: Pirtobrutinib,一种非共价 BTK 抑制剂,耐受性良好,可导致复发/难治性多发 B 细胞恶性肿瘤患者缓解 (Jensen 等,2022)

属性

IUPAC Name

5-amino-3-[4-[[(5-fluoro-2-methoxybenzoyl)amino]methyl]phenyl]-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F4N5O3/c1-11(22(24,25)26)31-19(27)17(20(28)32)18(30-31)13-5-3-12(4-6-13)10-29-21(33)15-9-14(23)7-8-16(15)34-2/h3-9,11H,10,27H2,1-2H3,(H2,28,32)(H,29,33)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZAWAUZXYCBKZ-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F4N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Pirtobrutinib

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Pirtobrutinib
Reactant of Route 2
Reactant of Route 2
(R)-Pirtobrutinib
Reactant of Route 3
Reactant of Route 3
(R)-Pirtobrutinib
Reactant of Route 4
Reactant of Route 4
(R)-Pirtobrutinib
Reactant of Route 5
(R)-Pirtobrutinib
Reactant of Route 6
(R)-Pirtobrutinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。